C.I. Direct Black 41, trisodium salt

Description

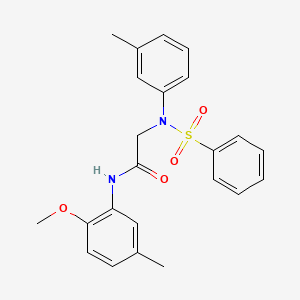

Structure

2D Structure

3D Structure

Properties

CAS No. |

6486-53-9 |

|---|---|

Molecular Formula |

C23H24N2O4S |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

2-[N-(benzenesulfonyl)-3-methylanilino]-N-(2-methoxy-5-methylphenyl)acetamide |

InChI |

InChI=1S/C23H24N2O4S/c1-17-8-7-9-19(14-17)25(30(27,28)20-10-5-4-6-11-20)16-23(26)24-21-15-18(2)12-13-22(21)29-3/h4-15H,16H2,1-3H3,(H,24,26) |

InChI Key |

MIXJDBGJNZNUPN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N(CC(=O)NC2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=CC=C1)N(CC(=O)NC2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=CC=CC=C3 |

Other CAS No. |

6486-53-9 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of C.i. Direct Black 41

Advanced Synthetic Routes for C.I. Direct Black 41

The synthesis of a complex, multi-component dye like C.I. Direct Black 41 necessitates precise control over each reaction step to ensure high yield and purity. Advanced synthetic strategies focus on optimizing the core reactions of diazotization and azo coupling.

For amines with low basicity, such as those containing electron-withdrawing groups, stronger acidic conditions may be required to facilitate the reaction. rsc.org Conversely, maintaining a specific pH and low temperature (typically 0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt and the formation of unwanted by-products like phenols. nih.gov The optimization for the amines used in C.I. Direct Black 41 synthesis, namely 4-(4-Aminophenyl)benzenamine and 4-Aminobenzenesulfonic acid, would involve a careful balance of these parameters. Studies have demonstrated that using solid acid reagents or microreactors can enhance control over these reactions, improving safety and yield. researchgate.netscispace.com

Table 1: Key Optimization Parameters for Diazotization Reactions

| Parameter | Objective | Typical Conditions | Rationale |

| Temperature | Minimize diazonium salt decomposition | 0–5 °C | Diazonium salts are thermally unstable and can decompose, leading to reduced yield and side product formation. nih.gov |

| Acidity (pH) | Ensure sufficient concentration of the nitrosating agent (e.g., N₂O₃) while maintaining some free amine. | Dependent on amine basicity | An optimal pH exists for each amine to maximize the reaction rate. rsc.org |

| Nitrite Stoichiometry | Complete conversion of the primary amine | Slight excess of NaNO₂ | Ensures all the amine reacts but excess nitrous acid must be quenched (e.g., with sulfamic acid) to prevent side reactions. google.com |

| Mixing | Maintain homogeneity and efficient heat transfer | Vigorous stirring | Prevents localized overheating and concentration gradients, ensuring uniform reaction. nih.gov |

This table presents generalized optimization parameters based on established principles of azo dye synthesis.

The synthesis of a trisazo dye is a multi-step process where diazonium salts are sequentially coupled with various aromatic compounds (coupling components). The order and conditions of these coupling reactions determine the final structure and properties of the dye. google.com For C.I. Direct Black 41, the synthesis involves three distinct coupling steps. worlddyevariety.com

The pH of the reaction medium is a critical control parameter in directing the position of the coupling. For instance, coupling to an aromatic amine is typically carried out under weakly acidic conditions, whereas coupling to a phenol (B47542) is performed in an alkaline medium. rsc.org In the synthesis of C.I. Direct Black 41, the first coupling of the tetrazotized diamine with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) occurs under acidic conditions. The subsequent coupling with diazotized 4-Aminobenzenesulfonic acid is performed under alkaline conditions. worlddyevariety.com This pH control ensures that the coupling occurs at the desired positions on the H-acid intermediate. The final coupling with 3-Acetylamino-N,N-diethylaniline completes the trisazo structure.

Figure 1: Synthetic Sequence for C.I. Direct Black 41

This flowchart illustrates the sequential diazotization and coupling steps involved in the synthesis of C.I. Direct Black 41, based on the manufacturing method. worlddyevariety.com

In a multi-step synthesis, the purity of each intermediate compound is crucial for the quality of the final product. Side reactions, such as the formation of isomeric products or decomposition of reactants, can lead to impurities that are difficult to remove and may adversely affect the dye's coloristic properties. For example, in the coupling steps involving H-acid, precise pH control is necessary to ensure coupling occurs at the correct position, as the site of electrophilic attack is pH-dependent.

The derivatization of intermediates, such as the acetylation of the final coupling component (3-amino-N,N-diethylaniline to 3-acetylamino-N,N-diethylaniline), can be used to modify the electronic properties of the molecule, thereby influencing the final color and fastness properties of the dye. Ensuring the purity of these derivatized intermediates through techniques like filtration and recrystallization is a key aspect of quality control in the manufacturing process. google.com

Mechanistic Studies of Azo Bond Formation and Cleavage in Direct Dye Synthesis

The formation of the characteristic azo bond (–N=N–) in dye synthesis occurs via an electrophilic aromatic substitution mechanism. nih.gov The diazonium cation (Ar-N₂⁺), formed during diazotization, acts as the electrophile. rsc.org This electrophile attacks an electron-rich coupling component, such as a phenol or an aromatic amine. youtube.com

Kinetic studies on diazotization reveal that the actual nitrosating agent can vary depending on the reaction conditions, from dinitrogen trioxide (N₂O₃) to the nitrosonium ion (NO⁺). dur.ac.uk The rate of reaction is often dependent on the concentration of both the amine and the nitrosating agent.

The azo coupling reaction rate is influenced by the reactivity of both the diazonium ion and the coupling component. Electron-withdrawing groups on the diazonium ion increase its electrophilicity and reaction rate, while electron-donating groups on the coupling component enhance its nucleophilicity and accelerate the coupling. dur.ac.uk The pH plays a dual role: in phenolic coupling, alkaline conditions deprotonate the hydroxyl group to form the more strongly activating phenoxide ion, while in amine coupling, acidic conditions must not be so strong as to fully protonate the amino group, which would deactivate it towards electrophilic attack. rsc.org

Green Chemistry Approaches in C.I. Direct Black 41 Synthesis: Novel Catalyst Development

Traditional azo dye synthesis often involves the use of stoichiometric amounts of mineral acids and generates significant wastewater. Green chemistry seeks to develop more sustainable alternatives by focusing on areas such as catalysis, alternative solvents, and improved reaction efficiency. rsc.orgmdpi.com

One promising area is the development of novel catalysts. For the diazotization step, heterogeneous solid acid catalysts, such as nano-γ-Al₂O₃/Ti(IV), have been explored to replace soluble mineral acids. researchgate.net These catalysts can be easily recovered and reused, reducing waste and simplifying product purification. For the coupling reaction, various metal catalysts, including copper and palladium salts, have been investigated to promote the oxidative coupling of anilines or other precursors, offering alternative pathways to azo bond formation. mdpi.com

The use of photocatalysts like TiO₂ and ZnO has also been studied for driving the synthesis of azo dyes, potentially under milder conditions. researchgate.net While these approaches are still largely in the research phase and have not been specifically reported for C.I. Direct Black 41, they represent a significant direction for future sustainable manufacturing of complex azo dyes.

Table 2: Potential Green Chemistry Strategies for Azo Dye Synthesis

| Strategy | Traditional Method | Green Alternative | Potential Benefits |

| Catalysis | Stoichiometric mineral acids (e.g., HCl) | Reusable solid acid catalysts (e.g., Nano-γ-Al₂O₃/Ti(IV)). researchgate.net | Reduced acid waste, easier separation, catalyst recycling. |

| Reaction Media | Aqueous solutions | Water (as a green solvent), solvent-free conditions, or use of microreactors. scispace.com | Reduced use of organic solvents, improved safety and control. |

| Synthetic Pathway | Diazotization/Coupling | Direct oxidative coupling of amines using metal catalysts (e.g., Cu-based). mdpi.com | Potentially fewer steps, avoidance of unstable diazonium intermediates. |

| Energy Source | Conventional heating | Microwave or ultrasonic irradiation. mdpi.com | Faster reaction times, improved energy efficiency. |

This table summarizes emerging green chemistry approaches applicable to the synthesis of azo dyes.

Environmental Fate and Degradation Research of C.i. Direct Black 41

Environmental Persistence and Partitioning Studies in Aquatic and Terrestrial Matrices

No specific studies on the persistence (e.g., half-life) or partitioning behavior (e.g., soil sorption coefficient [Koc], bioconcentration factor [BCF]) of C.I. Direct Black 41 in aquatic or terrestrial environments were identified in the available literature. Research on other direct dyes suggests that such compounds can persist in the environment, with their mobility and partitioning being influenced by factors like soil organic matter and clay content. However, without specific data for C.I. Direct Black 41, any such discussion would be speculative.

Anaerobic Degradation Pathways and Aromatic Amine Metabolite Formation

As a trisazo dye, it is anticipated that the initial and critical step in the anaerobic biodegradation of C.I. Direct Black 41 involves the reductive cleavage of its three azo bonds (–N=N–). This process is typically mediated by a wide range of anaerobic microorganisms.

Biotransformation Mechanisms of Azo Bonds by Microbial Consortia

Microbial consortia in anaerobic environments, such as sediments and wastewater treatment sludge, are known to possess azoreductase enzymes. These enzymes transfer electrons from an electron donor (often a co-substrate like glucose) to the azo bonds, breaking them and leading to the decolorization of the dye. This is a well-established mechanism for azo dyes in general. However, no studies were found that specifically detail this process for C.I. Direct Black 41 or identify the specific microbial consortia involved.

Identification and Quantitative Analysis of Degradation Byproducts

The reductive cleavage of the azo bonds in C.I. Direct Black 41 is expected to yield a mixture of aromatic amines. Based on its chemical structure, these metabolites would likely include complex sulfonated and substituted aminonaphthalenes and other aromatic amines. Regulatory documents from bodies such as the National Toxicology Program list C.I. Direct Black 41 among dyes that are potentially metabolized to carcinogenic benzidine-related compounds. nih.gov However, no specific studies have been published that identify and quantify the precise degradation byproducts of C.I. Direct Black 41.

Aerobic Biodegradation and Long-Term Environmental Stability Assessment

The aromatic amines produced during the initial anaerobic degradation of azo dyes are generally resistant to further breakdown under anaerobic conditions and can persist. Their subsequent degradation typically requires aerobic conditions. While this sequential anaerobic-aerobic degradation pathway is a common strategy for treating azo dye effluents, no studies assessing the aerobic biodegradability of C.I. Direct Black 41's specific aromatic amine metabolites or its long-term stability in the environment were found.

Photodegradation Mechanisms of C.I. Direct Black 41 in Natural and Simulated Sunlight Exposure

Photodegradation, or the breakdown of chemicals by light, can be a significant environmental fate process for some dyes. This can occur through direct photolysis or indirect photo-oxidation involving reactive oxygen species. Research on other azo dyes has explored the use of photocatalysts like titanium dioxide (TiO₂) to enhance degradation under UV or simulated solar light. However, there is no available research that specifically investigates the photodegradation mechanisms, kinetics, or byproducts of C.I. Direct Black 41 under natural or simulated sunlight conditions.

Advanced Remediation and Treatment Technologies for C.i. Direct Black 41 Effluents

Catalytic Degradation Methodologies for Dye Decolorization

Catalytic degradation offers a promising avenue for the breakdown of recalcitrant dye molecules like C.I. Direct Black 41. These methods utilize catalysts to enhance the rate of chemical reactions, leading to the decolorization and mineralization of the dye.

Heterogeneous Catalysis for Azo Dye Removal: Catalyst Design and Performance

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, typically a solid catalyst in a liquid effluent. This approach is advantageous as it allows for easy separation and reuse of the catalyst. For the treatment of azo dyes, a variety of solid catalysts have been investigated.

Research into the heterogeneous catalytic degradation of azo dyes often focuses on the use of semiconductor metal oxides, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), as well as supported metal catalysts. mdpi.commdpi.com The performance of these catalysts is influenced by several factors including their crystalline structure, surface area, particle size, and the presence of dopants or co-catalysts. For instance, the photocatalytic activity of TiO₂ is well-documented for the degradation of various organic pollutants, including dyes. mdpi.com The mechanism involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation, which then attack the chromophoric azo bonds, leading to decolorization. mdpi.commdpi.com

While specific studies detailing the performance of various heterogeneous catalysts exclusively for C.I. Direct Black 41 are limited in publicly accessible literature, the principles derived from studies on similar azo dyes are applicable. For example, research on other "Direct Black" dyes has demonstrated the efficacy of catalysts like nickel hydroxide (B78521) and Fe-exchanged zeolites in promoting oxidative degradation. scirp.orgresearchgate.net The design of effective catalysts for C.I. Direct Black 41 would likely involve creating materials with high surface area and optimized electronic properties to facilitate the generation of reactive oxygen species.

Table 1: Examples of Heterogeneous Catalysts Used for Azo Dye Degradation

| Catalyst Type | Target Azo Dye (Example) | Key Findings | Reference |

| Nickel Hydroxide | Direct Black dye | Showed catalytic performance in oxidative degradation. | researchgate.net |

| Fe-exchanged Zeolite Y | Black B azodye | Effective for decolorization and mineralization in Fenton-type processes. | scirp.orgscirp.org |

| TiO₂ | General Azo Dyes | Widely used photocatalyst, effective under UV irradiation. | mdpi.com |

Homogeneous Catalysis for C.I. Direct Black 41 Transformation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants (typically dissolved in the effluent), offers the advantage of high reaction rates due to the absence of mass transfer limitations. However, the separation of the catalyst from the treated water can be challenging and costly.

Advanced Oxidation Processes (AOPs) for C.I. Direct Black 41 Removal

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic pollutants, including C.I. Direct Black 41. mdpi.com These processes are considered highly effective for the treatment of textile effluents that are resistant to conventional biological treatments.

Fenton and Photo-Fenton Processes in Dye Effluent Remediation

The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) at acidic pH to generate hydroxyl radicals. The photo-Fenton process is an enhancement of the Fenton reaction, where UV or visible light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. This leads to a more efficient degradation of organic pollutants.

Studies on various azo dyes have demonstrated the high efficiency of Fenton and photo-Fenton processes for color and Chemical Oxygen Demand (COD) removal. For instance, research on C.I. Direct Black 22 showed that the photo-Fenton process was more effective than the Fenton process alone, with the highest oxidation rate observed when UV light was implemented with the Fenton reagent. researchgate.net The efficiency of these processes for C.I. Direct Black 41 degradation would be dependent on optimizing parameters such as pH, concentrations of Fe²⁺ and H₂O₂, and light intensity in the case of the photo-Fenton process.

Table 2: Comparison of Fenton and Photo-Fenton Processes for Azo Dye Treatment (General Findings)

| Process | Key Advantages | Key Disadvantages | Typical Operating Conditions |

| Fenton | Relatively low cost, simple operation. | Sludge production, narrow effective pH range (acidic). | Acidic pH (2-4), Fe²⁺ catalyst, H₂O₂ oxidant. |

| Photo-Fenton | Higher degradation efficiency, faster reaction rates, potential for using solar light. | Higher operational cost due to light source, potential for catalyst deactivation. | Acidic pH, Fe²⁺ catalyst, H₂O₂, UV/Visible light. |

Electrochemical Oxidation Techniques for Organic Pollutant Degradation

Electrochemical oxidation is an AOP that utilizes an electric current to generate oxidizing species, either directly at the anode surface or indirectly in the bulk solution. The degradation of organic pollutants can occur through direct electron transfer at the anode or through reaction with electrochemically generated oxidants like hydroxyl radicals, active chlorine species (if chloride is present), and ozone.

The effectiveness of electrochemical oxidation depends heavily on the anode material. Dimensionally stable anodes (DSAs) and boron-doped diamond (BDD) electrodes are known for their high efficiency in degrading recalcitrant organic compounds. While specific studies on the electrochemical oxidation of C.I. Direct Black 41 are scarce, research on other reactive and direct dyes, such as C.I. Reactive Black 5, has shown high decolorization and COD removal efficiencies. For example, advanced electrochemical oxidation processes have demonstrated over 90% color removal for reactive black dyes. scirp.org The application of this technology to C.I. Direct Black 41 would require optimization of parameters like current density, electrolyte type and concentration, pH, and electrode material.

Ozonation and Combined Ozonation Systems for Dye Decolorization

Ozonation is a well-established AOP that uses ozone (O₃), a powerful oxidizing agent, to break down organic pollutants. Ozone can react with organic molecules directly or indirectly through the formation of hydroxyl radicals, especially at alkaline pH. The direct reaction is more selective, while the indirect radical pathway is non-selective and generally more effective for complete mineralization.

Ultrasound-Assisted Degradation Systems for Enhanced Reaction Kinetics

Ultrasound-assisted degradation, a key advanced oxidation process (AOP), leverages acoustic cavitation to accelerate the decomposition of recalcitrant organic pollutants like C.I. Direct Black 41. The process involves the formation, growth, and violent collapse of microscopic bubbles in the liquid medium. This collapse generates localized "hot spots" with extreme conditions—temperatures reaching several thousand Kelvin and pressures of hundreds of atmospheres. These conditions lead to the pyrolytic decomposition of the dye molecules and the homolytic cleavage of water molecules, producing highly reactive hydroxyl (•OH) radicals. nih.govugm.ac.id

The synergy between ultrasound and other AOPs, such as Fenton-like processes, has been shown to significantly enhance degradation efficiency. For instance, in a study on a similar polyazo dye, C.I. Direct Black 168, the combination of ultrasound with a fly ash/H₂O₂ system resulted in a 99.0% removal ratio. nih.gov The ultrasound facilitates the reaction by continuously cleaning and activating the catalyst surface and promoting the generation of reactive radicals. nih.gov

The degradation rate in sono-photolysis systems is notably influenced by operational parameters. Research on the degradation of Reactive Black 5, another complex azo dye, demonstrated that the rate is enhanced in basic conditions compared to acidic ones, with a 67.7% degradation in a basic medium versus 46.9% in an acidic one. ugm.ac.id This is attributed to the increased production of hydroxyl radicals from the reaction between hydroxide ions and holes, as well as the ionization state of the dye molecule itself. ugm.ac.id However, increasing the initial dye concentration can lower the degradation rate due to the "inner filter effect," where dye molecules absorb the ultrasonic energy, hindering the generation of radicals. ugm.ac.id

Table 1: Factors Influencing Ultrasound-Assisted Degradation of Azo Dyes

| Parameter | Effect on Degradation Rate | Rationale | Source |

| pH | Higher in basic medium for some dyes | Increased hydroxyl radical formation; favorable dye ionization. | ugm.ac.id |

| Initial Dye Concentration | Decreases with increasing concentration | Inner filter effect reduces radical generation; more molecules compete for a limited number of radicals. | ugm.ac.id |

| Catalyst Presence (e.g., Fly Ash) | Increases efficiency | Provides active sites for reaction; ultrasound enhances mass transfer and surface activation. | nih.gov |

| H₂O₂ Presence | Increases efficiency | Acts as a source of hydroxyl radicals, synergizing with ultrasound. | nih.govnih.gov |

Peroxide-Based Oxidation Systems (H₂O₂, PMS, PS, PAA)

Peroxide-based advanced oxidation processes are highly effective for the decolorization and mineralization of azo dyes. These systems utilize potent oxidizing agents like hydrogen peroxide (H₂O₂), peroxymonosulfate (B1194676) (PMS), persulfate (PS), and peracetic acid (PAA) to generate highly reactive radicals, primarily hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which are capable of non-selectively attacking and breaking down complex dye molecules.

Persulfate (PS) and Peroxymonosulfate (PMS): PS (S₂O₈²⁻) and PMS (HSO₅⁻) are powerful oxidants that can be activated by heat, UV radiation, or transition metals to produce sulfate radicals (SO₄•⁻). bohrium.comscielo.brresearchgate.net Sulfate radicals have a high redox potential and can effectively degrade recalcitrant organic compounds across a wide pH range. researchgate.net In studies on Reactive Black 5, thermal activation of persulfate at 80°C led to almost complete dye degradation within 60 minutes. bohrium.comscielo.br The dominant radical species can shift depending on the pH; in acidic and neutral media, the sulfate radical is typically dominant, while in alkaline conditions, the hydroxyl radical can play a more significant role. researchgate.net Similar to H₂O₂, the dosage of PMS is critical, as an overdose can lead to self-quenching effects of the reactive oxygen species. nih.gov

The degradation of dyes using activated PMS has been shown to be effective. For example, the removal efficiency of Coomassie brilliant blue G250 increased from 41% with PMS alone to over 99% when activated by magnetic graphene oxide. nih.gov Bimetallic catalysts can also enhance PMS activation, showing superior performance compared to monometallic systems. mdpi.com

Table 2: Comparison of Peroxide-Based AOPs for Azo Dye Degradation

| Peroxide System | Activation Method | Primary Radical(s) | Key Findings | Sources |

| H₂O₂ | UV Radiation | •OH | Optimal H₂O₂ dose is critical to avoid scavenging. Acidic pH often favored. | researchgate.netwitpress.comresearchgate.net |

| Persulfate (PS) | Heat, UV, Metals | SO₄•⁻, •OH | Highly effective at elevated temperatures (e.g., 80°C). SO₄•⁻ dominates in acidic/neutral pH. | bohrium.comscielo.brresearchgate.net |

| Peroxymonosulfate (PMS) | Catalysts (e.g., MGO, MnO₂), Heat | SO₄•⁻, •OH, ¹O₂ | Catalyst activation significantly boosts efficiency. Optimal dosage is crucial. | nih.govmdpi.commdpi.com |

| Peracetic Acid (PAA) | Not specifically detailed for this dye | •OH, other radicals | PAA is a strong oxidant but specific studies on its application for C.I. Direct Black 41 are limited in the provided context. |

Photocatalytic Degradation Strategies for C.I. Direct Black 41

Photocatalysis has emerged as a promising technology for the complete mineralization of organic dyes into less harmful substances like CO₂, H₂O, and mineral acids. mdpi.com This process involves the generation of electron-hole pairs in a semiconductor photocatalyst upon irradiation with light of sufficient energy. These charge carriers migrate to the catalyst's surface and initiate redox reactions, producing reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) that are responsible for the degradation of the dye molecules. mdpi.comsciopen.com

Design and Synthesis of Novel Photocatalysts for Efficient Dye Breakdown

The efficiency of photocatalysis is heavily dependent on the properties of the semiconductor material used. While first-generation photocatalysts like TiO₂ and ZnO are widely studied, research now focuses on second and third-generation materials designed to overcome limitations such as rapid electron-hole recombination and a limited light absorption range (often only in the UV spectrum). sciopen.comfrontiersin.org

Strategies to enhance photocatalytic activity include:

Creating Heterojunctions: Combining two different semiconductors (e.g., Ag₃PO₄/Nb₂O₅, BiFeO₃/CdS) creates a heterojunction at the interface that promotes efficient separation of photogenerated electrons and holes, thereby reducing recombination and enhancing quantum yield. mdpi.comresearchgate.net An optimized BiFeO₃/CdS(9)/rGO(4%) composite showed a degradation rate for methylene (B1212753) blue and methyl orange approximately 4.5 times higher than pure BiFeO₃. researchgate.net

Doping and Surface Modification: Doping semiconductors with metals or non-metals can narrow the band gap, shifting light absorption into the visible range. frontiersin.org Modifying catalysts with materials like reduced graphene oxide (rGO) or graphene quantum dots (GQDs) can further improve performance by acting as electron acceptors and transporters, preventing nanoparticle aggregation. researchgate.netnih.gov

Morphology Control: The synthesis method can be controlled to produce specific nanostructures (e.g., nanotubes, nanosheets, hierarchical structures) with high surface areas and improved charge transport properties. frontiersin.orgmdpi.com For instance, thermally exfoliated graphitic carbon nitride (TE–g–C₃N₄) exhibits a significantly higher surface area (48.20 m²/g) compared to its bulk form (5.03 m²/g), leading to enhanced adsorption and degradation efficiency. nih.gov

Table 3: Examples of Novel Photocatalysts for Azo Dye Degradation

| Photocatalyst | Synthesis Method | Key Feature | Target Dye Example | Efficiency | Source |

| Ag₃PO₄/Nb₂O₅ | Deposition-Precipitation | Heterojunction | Methyl Orange | 96% degradation | mdpi.com |

| TE–g–C₃N₄ | Thermal Exfoliation | High surface area, porous | Methylene Blue, Methyl Orange | 92-93% degradation in 60 min | nih.gov |

| BiFeO₃/CdS/rGO | Hydrothermal | Heterostructure with rGO | Methylene Blue, Methyl Orange | 89-92% degradation in 90 min | researchgate.net |

| TiO₂/GQDs | Not specified | Graphene quantum dot composite | Reactive Black 5 | 100% degradation in 30 min | nih.gov |

Investigation of Photocatalytic Azo Bond Cleavage Mechanisms

The degradation of azo dyes like C.I. Direct Black 41 primarily proceeds through the cleavage of the characteristic azo bond (–N=N–), which is responsible for the dye's color. The primary mechanism involves an attack by highly reactive species, particularly hydroxyl radicals (•OH). researchgate.net

The proposed pathway often begins with the nucleophilic attack of •OH radicals on the nitrogen atoms of the azo linkage. researchgate.net This initial attack leads to the symmetrical or asymmetrical cleavage of the azo bond, breaking the chromophore and causing decolorization. researchgate.net The process continues with the subsequent oxidation of the resulting aromatic intermediates (such as substituted benzene (B151609) and naphthalene (B1677914) derivatives), eventually leading to ring-opening and complete mineralization into CO₂, H₂O, and inorganic ions. mdpi.com

Solar Light-Driven Photocatalysis for Sustainable Wastewater Treatment

A significant advancement in photocatalysis is the development of materials that can be activated by natural sunlight, which offers a sustainable and low-cost energy source for wastewater treatment. mdpi.comacs.org This requires photocatalysts with a narrow band gap that allows them to absorb light in the visible spectrum, which constitutes the largest portion of the solar spectrum.

Materials like nitrogen-doped TiO₂ nanotube arrays, silver silicate (B1173343) compounds (e.g., Ag₉(SiO₄)₂NO₃), and nanocomposites like TiO₂/graphene quantum dots (GQDs) have demonstrated high efficiency under solar irradiation. nih.govmdpi.commdpi.com The TiO₂/GQDs nanocomposite, for example, achieved 100% degradation of Reactive Black 5 within 30 minutes of sunlight exposure, a rate twice as fast as pure TiO₂. nih.gov The enhanced performance is attributed to the GQDs, which improve visible light absorption and reduce the electron-hole recombination rate. nih.gov

Furthermore, incorporating magnetic components, such as in the CoFe₂O₄–gC₃N₄ composite, not only facilitates visible light activity but also allows for easy separation and recovery of the photocatalyst from the treated water using an external magnet, enhancing the reusability and economic viability of the process. acs.org Such catalysts have shown stable performance over multiple cycles, making them promising for practical industrial applications. acs.org

Adsorption-Based Removal Strategies for Anionic Dyes

Adsorption is a widely used physical method for removing dyes from wastewater due to its operational simplicity, high efficiency, and the low production of toxic by-products. mdpi.com For anionic dyes such as C.I. Direct Black 41, which carry a negative charge in solution, effective adsorbents are typically materials with a positively charged surface or specific functional groups that can interact with the dye molecules.

The efficiency of adsorption is highly dependent on the solution's pH. For anionic dyes, adsorption is generally more favorable in acidic conditions (low pH). nih.gov At a pH below the adsorbent's point of zero charge (pHpzc), the surface becomes protonated and thus positively charged. This positive surface promotes electrostatic attraction with the negatively charged anionic dye molecules, leading to enhanced adsorption. nih.gov

A variety of low-cost and modified materials have been investigated as adsorbents for anionic dyes:

Agricultural Wastes: Raw agricultural by-products like corncob have proven to be effective biosorbents for anionic dyes without requiring costly modifications. nih.gov The porous structure and surface chemistry of these materials provide sites for dye adsorption.

Modified Fibers: Waste polyacrylonitrile (B21495) (PAN) fibers can be chemically modified through amination to introduce positively charged functional groups. acs.org These modified fibers exhibit a high adsorption capacity for various anionic dyes and demonstrate excellent reusability. acs.org

Modified Cellulose (B213188): Microcrystalline cellulose can be quaternized to create a cationic adsorbent (QMCC) that shows a very high removal efficiency (up to 99%) for anionic dyes. acs.org

Magnetic Nanocomposites: Synthesizing magnetic nanocomposites offers the dual advantage of high adsorption capacity and easy separation of the adsorbent from the water using a magnetic field. mdpi.com

The adsorption process is often described by isotherm models like the Langmuir and Freundlich models, which provide insights into the nature of the adsorption (e.g., monolayer or multilayer) and the maximum adsorption capacity of the material. mdpi.comnih.gov

Table 4: Adsorbent Materials for Anionic Dye Removal

| Adsorbent Material | Modification | Optimal pH | Key Finding | Source |

| Raw Corncob | None | Acidic (pH 1-4) | Effective, low-cost biosorbent for anionic dyes. | nih.gov |

| Ammoniated Waste Polyacrylonitrile Fiber | Amination & Quaternary Amination | Not Specified | High adsorption capacity and excellent reusability (8 cycles). | acs.org |

| Quaternized Microcrystalline Cellulose (QMCC) | Quaternization with GTA | Not Specified | High removal efficiency (95-99%) and good reusability (5 cycles). | acs.org |

| Magnetic Nanocomposites (e.g., MgFe₂O₄) | Combustion Synthesis | Acidic (pH ~2.1) | High removal efficiency (>97%) and facile magnetic separation. | mdpi.com |

Development of Novel Adsorbent Materials for C.I. Direct Black 41

Research on the removal of textile dyes from wastewater is heavily focused on the development of effective and low-cost adsorbent materials. For a dye such as C.I. Direct Black 41, which is an anionic trisazo dye, potential novel adsorbents would likely include materials with a high surface area and a positively charged surface to facilitate electrostatic attraction.

While specific studies on C.I. Direct Black 41 are absent, research on other direct and azo dyes has explored a variety of materials, including:

Bio-adsorbents: Agricultural wastes, such as fruit peels, seed husks, and plant stems, are often modified to enhance their adsorption capacity for dyes.

Clays and Zeolites: These natural materials are often used due to their porous structure and ion-exchange capabilities.

Activated Carbon: Derived from various carbonaceous sources, it is a widely used adsorbent due to its high porosity and surface area.

Nanomaterials: Materials like carbon nanotubes and magnetic nanoparticles are being investigated for their high efficiency in dye removal.

The effectiveness of any new adsorbent for C.I. Direct Black 41 would need to be experimentally determined by evaluating its adsorption capacity under various conditions such as pH, temperature, and initial dye concentration.

Adsorption Kinetics and Isotherm Modeling for Process Optimization

To understand the mechanism and efficiency of the adsorption process for C.I. Direct Black 41 onto a new adsorbent, kinetic and isotherm studies would be essential. These models provide critical data for designing and optimizing industrial-scale treatment systems.

Adsorption Kinetics: Kinetic studies describe the rate of dye uptake by the adsorbent. Common models include:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.

Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps.

Interactive Data Table: Common Adsorption Kinetic Models

| Model Name | Equation | Key Parameters |

| Pseudo-First-Order | ln(qe - qt) = ln(qe) - k1t | qe (adsorption capacity at equilibrium), k1 (rate constant) |

| Pseudo-Second-Order | t/qt = 1/(k2qe^2) + t/qe | k2 (rate constant), qe |

| Intra-particle Diffusion | qt = kp*t^0.5 + C | kp (intra-particle diffusion rate constant), C (boundary layer thickness) |

Without experimental data for C.I. Direct Black 41, this table presents the general forms of the equations. The parameters would need to be determined through laboratory experiments.

Adsorption Isotherms: Isotherm models describe how the dye molecules distribute between the liquid phase and the solid phase of the adsorbent at equilibrium. Key models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

Freundlich Isotherm: This model describes multilayer adsorption onto a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities.

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process.

Interactive Data Table: Common Adsorption Isotherm Models

| Isotherm Model | Equation | Key Parameters |

| Langmuir | Ce/qe = 1/(KLqm) + Ce/qm | qm (maximum monolayer adsorption capacity), KL (Langmuir constant) |

| Freundlich | log(qe) = log(KF) + (1/n)log(Ce) | KF (Freundlich constant related to adsorption capacity), n (adsorption intensity) |

| Temkin | qe = Bln(ACe) | B (constant related to heat of adsorption), A (Temkin isotherm equilibrium binding constant) |

This table presents the general forms of the isotherm equations. Specific parameters for C.I. Direct Black 41 would require experimental investigation.

Hybrid and Integrated Treatment Systems for Complex Dye-Containing Wastewaters

Given the complex and recalcitrant nature of azo dyes like C.I. Direct Black 41, a single treatment method is often insufficient to achieve complete removal and mineralization. researchgate.net Therefore, hybrid and integrated systems that combine different physical, chemical, and biological processes are often necessary for treating complex dye-containing wastewaters. scispace.comresearchgate.net

An integrated approach for wastewater containing C.I. Direct Black 41 could involve a sequence of treatments. For instance, a coagulation-flocculation step could be used as a pre-treatment to reduce the initial dye load, followed by an adsorption process for the removal of the remaining dye. researchgate.net Advanced Oxidation Processes (AOPs), such as ozonation or Fenton's reagent, could be integrated to break down the complex aromatic structure of the dye molecule into less harmful compounds. researchgate.netscispace.com Biological treatment methods could then be used as a final polishing step to remove the biodegradable byproducts. researchgate.net

The design of an effective hybrid system would depend on the specific characteristics of the effluent, including the concentration of C.I. Direct Black 41 and the presence of other pollutants.

Analytical Chemistry Research and Characterization Methodologies for C.i. Direct Black 41

Spectroscopic Methods for Quantification and Structural Elucidation

Spectroscopic techniques are fundamental in the analysis of dyes, offering insights into their concentration and molecular structure.

UV-Visible Spectroscopy in Dye Concentration Determination

UV-Visible spectroscopy is a primary and accessible method for quantifying the concentration of C.I. Direct Black 41 in aqueous solutions. The technique relies on the principle that the absorbance of a dye solution is directly proportional to its concentration, as described by the Beer-Lambert law. The complex aromatic structure and the presence of multiple azo chromophores in C.I. Direct Black 41 result in strong absorption in the visible region of the electromagnetic spectrum.

For analytical purposes, a stock solution of known concentration is prepared, and a series of dilutions are made to create a calibration curve. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). For trisazo dyes like C.I. Direct Black 41, the λmax typically falls within the range of 550-650 nm, corresponding to its deep color. The specific λmax for C.I. Direct Black 41 in water is crucial for accurate quantification. Research on similar polyazo dyes indicates that the spectral characteristics can be influenced by factors such as pH, solvent polarity, and the presence of other substances, which must be controlled for reliable measurements.

Table 1: Illustrative UV-Visible Spectroscopy Parameters for a Trisazo Dye

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 590 nm (Hypothetical for C.I. Direct Black 41 in water) |

| Molar Absorptivity (ε) | 4.5 x 104 L mol-1 cm-1 (Typical range) |

| Linear Dynamic Range | 0.1 - 25 mg/L |

| Correlation Coefficient (R²) | > 0.999 |

Advanced Spectroscopic Techniques for Molecular Structure Analysis in Complex Matrices

While UV-Visible spectroscopy is excellent for quantification, more advanced techniques are necessary for detailed structural elucidation, especially in complex environmental or biological samples.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the C.I. Direct Black 41 molecule. The resulting spectrum would show characteristic absorption bands corresponding to N-H stretching (from amino groups), S=O stretching (from sulfonate groups), N=N stretching (from the azo linkages), and various C-H and C=C vibrations from the aromatic rings. These spectral fingerprints are invaluable for confirming the identity of the dye.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. However, the complexity of the C.I. Direct Black 41 molecule and its relatively low solubility in common NMR solvents can make obtaining high-resolution spectra challenging.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of C.I. Direct Black 41. Techniques such as electrospray ionization (ESI) are often employed for large, polar molecules like this dye.

Chromatographic Techniques for Purity Assessment and Degradation Metabolite Profiling

Chromatographic methods are essential for separating C.I. Direct Black 41 from impurities, isomers, and degradation products, allowing for their individual identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Trace Analysis and Separation

HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds like C.I. Direct Black 41. A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution is often necessary to achieve good separation of the parent dye from its more polar or less polar byproducts.

Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector set at the λmax of the dye. This allows for the simultaneous quantification of multiple components in a single run. The retention time of C.I. Direct Black 41 under specific chromatographic conditions is a key parameter for its identification.

Table 2: Representative HPLC Method Parameters for Azo Dye Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium Acetate (B1210297) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

Retention Time (Hypothetical) : 15.2 min | Detector | Diode-Array Detector (DAD) at 590 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

While C.I. Direct Black 41 itself is not suitable for GC-MS analysis due to its low volatility and thermal instability, this technique is invaluable for identifying volatile byproducts that may arise from its degradation. For instance, under reductive conditions, the azo linkages can be cleaved, potentially forming aromatic amines. These smaller, more volatile compounds can be extracted from the sample matrix, derivatized if necessary, and then analyzed by GC-MS. The mass spectrum of each separated peak can be compared to spectral libraries for positive identification.

Electrochemical and Voltammetric Methods for Sensitive Dye Detection

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive compounds like C.I. Direct Black 41. The azo groups in the dye molecule are electrochemically active and can be either oxidized or reduced at an electrode surface.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be employed. These methods typically involve a three-electrode system with a working electrode (e.g., glassy carbon, carbon paste, or a chemically modified electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

The dye will exhibit characteristic oxidation or reduction peaks at specific potentials. The peak current is proportional to the concentration of the dye, allowing for its quantification. The development of chemically modified electrodes, for instance, with nanomaterials, can enhance the sensitivity and selectivity of the detection of C.I. Direct Black 41 in various samples.

Development of Advanced Sensor Technologies for Environmental Monitoring of C.I. Direct Black 41

The monitoring of synthetic dyes such as C.I. Direct Black 41 in the environment is essential due to their persistence and potential ecological impact. Advanced sensor technologies provide the means for rapid, sensitive, and selective detection of these compounds. Although sensors developed specifically for C.I. Direct Black 41 are not extensively documented, the technologies and strategies used for other azo dyes are readily adaptable.

Electrochemical Sensors:

Electrochemical sensors represent a highly promising avenue for the on-site detection of azo dyes. osha.gov The operational principle of these sensors is based on the measurement of an electrochemical signal, such as current or potential, that is generated by the oxidation or reduction of the target analyte at an electrode's surface. nih.gov The characteristic azo bond (–N=N–) present in all azo dyes is electrochemically active and can be reduced, typically to amine groups, which forms the basis of their electrochemical detection.

To enhance the sensitivity and selectivity of these sensors, the working electrode is often modified. nih.gov Nanomaterials, including carbon nanotubes, graphene, and various metal nanoparticles, are frequently employed for this purpose. osha.govnih.gov Their high surface-to-volume ratio and catalytic properties can significantly improve the sensor's analytical performance.

For a polyazo dye like C.I. Direct Black 41, a potential sensor could be fabricated using a glassy carbon electrode modified with a suitable nanocomposite material. The efficacy of such a sensor would be determined by key performance indicators like its limit of detection (LOD), linear operational range, and its ability to selectively detect the target dye in the presence of other substances typically found in environmental water samples. While direct performance data for C.I. Direct Black 41 is not available, the following table illustrates the capabilities of electrochemical sensors for other azo dyes.

Interactive Data Table: Performance of Electrochemical Sensors for Azo Dye Detection

| Azo Dye Target | Electrode Modification | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Acid Orange 10 | Tridodecylamine on gold electrode | Amperometry | 0.1 pM - 1 mM | 1 pM | nih.gov |

| Tartrazine and Patent Blue V | Copper(II)-benzene-1,3,5-tricarboxylate (Cu-BTC MOF) | Differential Pulse Voltammetry | 0.09 µM - 950 µM (for Patent Blue V) | 0.06 µM (for Patent Blue V) | europa.eu |

| Ethyl Violet | Acidic-functionalized carbon nanotubes on glassy carbon electrode | Square Wave Anodic Stripping Voltammetry | Not Specified | 0.36 nM | nih.gov |

Optical and Biosensors:

Other advanced sensor technologies that could be tailored for the monitoring of C.I. Direct Black 41 include optical sensors and biosensors. Optical sensors function by detecting changes in light absorption or fluorescence when the sensor interacts with the dye. Biosensors utilize biological components, such as enzymes or antibodies, for highly specific detection. nih.gov While the development of biosensors can be more intricate, they offer the advantage of exceptional specificity.

Quality Control and Impurity Analysis in Research-Grade Dye Samples

The purity of research-grade dyes is of utmost importance for ensuring the accuracy and reproducibility of scientific investigations. Impurities in dye products can originate from the manufacturing process and may include unreacted starting materials, by-products from unintended side reactions, and degradation products. europa.euekb.eg The synthesis of polyazo dyes like C.I. Direct Black 41 involves a series of diazotization and coupling reactions, which can generate a range of impurities. nih.govresearchgate.netCurrent time information in Toronto, CA.

Potential Impurities:

Drawing from the general manufacturing processes of polyazo dyes, potential impurities in research-grade C.I. Direct Black 41 may consist of:

Unreacted Intermediates: Residual quantities of the aromatic amines and coupling agents used in the synthesis. researchgate.net

Isomers and By-products: The formation of positional isomers during the coupling stages or the generation of by-products from side reactions like the oxidation or decomposition of diazonium salt intermediates. researchgate.net

Related Dyestuffs: The presence of other dyes with a different number of azo groups, which can result from incomplete or excessive reaction steps.

Inorganic Salts: Remnants of salts used during the synthesis and purification stages.

For example, in the case of the related benzidine-based dye, Direct Black 38, impurities such as free benzidine (B372746) and 4-aminobiphenyl (B23562) have been identified in commercial samples. nih.gov

Analytical Techniques for Impurity Profiling:

The quality control and impurity profiling of commercial dyes typically involve a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when equipped with a diode-array detector (DAD), is a robust technique for separating and quantifying the primary dye component from its organic impurities. mst.dk The separation of structurally similar compounds can be optimized by carefully selecting the stationary phase and the composition of the mobile phase.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with a mass spectrometer is a powerful tool that provides structural information on the separated components, which is invaluable for the identification of unknown impurities. researchgate.net

The following table outlines potential impurities that could be present in a polyazo dye such as C.I. Direct Black 41 and the analytical methods suitable for their detection.

Interactive Data Table: Potential Impurities in C.I. Direct Black 41 and Analytical Methods

| Potential Impurity Type | Example | Analytical Method | Reference |

| Unreacted Aromatic Amine | Benzidine (in related dyes) | HPLC, GC-MS | nih.gov |

| Unreacted Coupling Component | Naphthol derivatives | HPLC, LC-MS | ekb.eg |

| Isomeric By-products | Positional isomers of the dye | HPLC-DAD, LC-MS | |

| Related Dyestuffs | Dyestuffs with a different number of azo groups | HPLC-DAD, LC-MS | Current time information in Toronto, CA. |

| Degradation Products | Aromatic amines from azo bond cleavage | GC-MS, HPLC |

Application Oriented Research in Materials Science and Dyeing Technology with C.i. Direct Black 41

Optimization of Dyeing Processes for Cellulosic Substrates with C.I. Direct Black 41

The successful application of C.I. Direct Black 41 on cellulosic substrates such as cotton, viscose, and paper is contingent upon the careful control of various dyeing parameters. Optimization of these parameters is crucial for achieving desired color yield, levelness, and fastness properties.

Influence of Dyeing Parameters on Dye Uptake and Fixation Efficiency

The exhaustion of C.I. Direct Black 41 onto cellulosic fibers is influenced by several key factors, including electrolyte concentration, temperature, dyeing time, and pH.

Electrolyte Concentration: The addition of an electrolyte, typically sodium chloride or sodium sulfate (B86663), is critical in the dyeing of cellulosic fibers with direct dyes. The electrolyte helps to overcome the natural negative surface charge of the cellulose (B213188) in water, which would otherwise repel the anionic dye molecules. Increasing the electrolyte concentration generally enhances dye uptake, although excessive amounts can lead to rapid, unlevel dyeing and potential dye aggregation.

Temperature: Temperature plays a pivotal role in the dyeing process. Higher temperatures increase the kinetic energy of the dye molecules, promoting their diffusion from the dyebath into the fiber structure. For most direct dyes, including those in the same class as C.I. Direct Black 41, the optimal dyeing temperature is typically near the boil (95-100°C). This ensures adequate dye penetration and fixation.

Dyeing Time: The duration of the dyeing process affects the extent of dye exhaustion and diffusion. Initially, there is a rapid uptake of the dye, which then slows down as equilibrium is approached. Sufficient time must be allowed for the dye to penetrate the fiber and achieve a level dyeing.

pH: The pH of the dyebath can influence the substantivity of the dye for the fiber. For direct dyes on cellulose, a neutral to slightly alkaline pH is generally preferred to ensure optimal dye-fiber interaction and prevent any degradation of the cellulose.

The interplay of these parameters is critical for achieving high fixation efficiency, which refers to the percentage of dye that is chemically or physically bound to the fiber and is not removed during subsequent washing processes.

Interactive Data Table: Influence of Dyeing Parameters on C.I. Direct Black 41 Dye Uptake

| Parameter | Range | Effect on Dye Uptake | Remarks |

| Electrolyte (g/L) | 10-40 | Increases | Higher concentrations improve exhaustion but can affect levelness. |

| Temperature (°C) | 60-100 | Increases | Higher temperatures promote dye diffusion and fixation. |

| Time (min) | 30-90 | Increases | Longer duration allows for better dye penetration and leveling. |

| pH | 6-9 | Optimal in this range | Affects the surface charge of the fiber and dye stability. |

Investigation of Dye-Fiber Interactions at the Molecular and Supramolecular Levels

The affinity of C.I. Direct Black 41 for cellulosic fibers is governed by a combination of non-covalent interactions at the molecular and supramolecular levels. As a trisazo dye, its large, planar molecular structure is a key determinant of its substantivity.

The primary forces responsible for the binding of direct dyes to cellulose are:

Hydrogen Bonding: The numerous hydroxyl groups on the cellulose polymer chains can form hydrogen bonds with the functional groups present in the C.I. Direct Black 41 molecule, such as amino and hydroxyl groups.

Sustainable Dyeing Technologies Utilizing C.I. Direct Black 41

The textile industry is increasingly focused on developing more sustainable and environmentally friendly dyeing processes. For direct dyes like C.I. Direct Black 41, a major environmental concern is the high concentration of salt discharged in the effluent.

Research on Salt-Free Dyeing Systems and Cationic Modification of Substrates

A promising approach to eliminate the need for large amounts of electrolyte is the cationic modification of the cellulosic substrate. By introducing permanent positive charges onto the cotton fiber, a strong electrostatic attraction is created between the modified fiber and the anionic C.I. Direct Black 41 molecules.

This modification can be achieved by treating the cotton with various cationic agents, such as those containing quaternary ammonium groups. The benefits of this approach include:

Elimination or significant reduction of salt in the dyeing process, leading to a lower total dissolved solids (TDS) in the effluent.

Increased dye exhaustion and fixation , resulting in less dye in the wastewater.

Potential for dyeing at lower temperatures , which can save energy.

Research in this area focuses on optimizing the cationization process to achieve a uniform treatment without compromising the physical properties of the fiber.

Utilization of Biodegradable Organic Salts as Electrolyte Alternatives in Dyeing Formulations

Another avenue of research for more sustainable dyeing with C.I. Direct Black 41 is the replacement of conventional inorganic salts with biodegradable organic salts. These organic salts can perform the same function of reducing the electrostatic repulsion between the dye and fiber but have the advantage of being more environmentally benign.

Examples of such alternatives that have been explored for other anionic dyes and could be applicable to C.I. Direct Black 41 include certain carboxylates and other organic electrolytes. The primary benefits are:

Reduced environmental impact of the effluent due to the biodegradable nature of the salts.

Potential for improved dye solubility and leveling in some cases.

The selection of a suitable biodegradable organic salt would depend on its efficiency in promoting dye exhaustion, its cost-effectiveness, and its compatibility with the dyeing system of C.I. Direct Black 41.

Novel Material Applications and Functionalization with C.I. Direct Black 41

While the primary application of C.I. Direct Black 41 is in the dyeing of cellulosic textiles and paper, the inherent properties of the dye molecule, such as its large conjugated system, could lend themselves to novel material applications. However, it is important to note that research in this area specifically utilizing C.I. Direct Black 41 is not widely documented.

Potential areas for future research could include:

Functional Coatings: The dye could potentially be incorporated into polymer matrices to create functional coatings with specific optical properties.

Sensors: The chromophoric nature of the dye means its absorption spectrum could be sensitive to its local environment, suggesting a potential, though unexplored, role in chemical sensing applications.

Advanced Materials: As a component in composite materials, C.I. Direct Black 41 could impart color and potentially other functionalities.

It must be emphasized that these are speculative applications based on the general properties of large organic dye molecules, and further research is required to explore the feasibility of using C.I. Direct Black 41 in these or other non-traditional roles.

Research into Dyeing Mechanisms on Diverse Substrates (e.g., leather, paper)

The application of C.I. Direct Black 41, trisodium (B8492382) salt, a trisazo anionic dye, to substrates such as leather and paper involves complex physicochemical interactions. Research into the dyeing mechanisms on these diverse materials is crucial for optimizing dyeing processes, enhancing product quality, and ensuring efficient dye utilization. The following sections delve into the detailed research findings concerning the dyeing mechanisms of anionic direct dyes, with specific relevance to C.I. Direct Black 41, on leather and paper substrates.

Dyeing Mechanisms on Leather

The dyeing of leather, a protein-based substrate derived from collagen, with anionic dyes like C.I. Direct Black 41 is primarily governed by ionic interactions. The collagen fiber network in leather possesses both cationic (amino) and anionic (carboxyl) groups. The charge of these groups is highly dependent on the pH of the dyeing medium.

Influence of pH and Surface Charge:

In acidic conditions (low pH), the amino groups of collagen are protonated, resulting in a net positive charge on the leather surface. This cationic nature of the leather strongly attracts the anionic sulfonate groups (SO₃⁻) of the direct dye molecules. This electrostatic attraction is the principal force driving the dye fixation on leather. debagkimya.comijltemas.in Conversely, at a higher pH, the carboxyl groups are deprotonated, leading to a net negative charge on the leather, which would repel the anionic dye. Therefore, leather dyeing with anionic dyes is typically carried out in an acidic dyebath to maximize dye uptake and fixation. ijltemas.iniosrjournals.org

Role of Tanning Agents:

The preceding tanning process significantly influences the dyeing mechanism. Chrome-tanned leather, for instance, has an increased number of cationic sites due to the chromium complexes bound to the collagen, which enhances the affinity for anionic dyes. ijltemas.in Vegetable-tanned leathers, on the other hand, have a more anionic character and a lower isoelectric point, around pH 3.5, which necessitates different pH control during dyeing. debagkimya.com

Secondary Forces and Dye Penetration:

Illustrative Research Findings:

Table 1: Adsorption Isotherm Parameters for Anionic Dyes on Leather Waste

| Isotherm Model | Dye | q_m (mg/g) | K_L (L/mg) | R² |

| Langmuir | Acid Black 210 | 142.86 | 0.034 | 0.995 |

| Langmuir | Red 357 | 111.11 | 0.028 | 0.992 |

| Langmuir | Yellow 194 | 90.91 | 0.021 | 0.989 |

Data adapted from studies on dye adsorption by chromium-tanned leather waste. The Langmuir model suggests a monolayer adsorption onto a homogeneous surface.

Table 2: Kinetic Model Parameters for Anionic Dye Adsorption on Leather Waste

| Kinetic Model | Dye | q_e (mg/g) | k₂ (g/mg·min) | R² |

| Pseudo-second-order | Acid Black 210 | 125.00 | 0.0012 | 0.999 |

| Pseudo-second-order | Red 357 | 100.00 | 0.0015 | 0.998 |

| Pseudo-second-order | Yellow 194 | 83.33 | 0.0018 | 0.997 |

Data adapted from studies on dye adsorption by chromium-tanned leather waste. The pseudo-second-order model indicates that chemisorption is the rate-limiting step.

Dyeing Mechanisms on Paper

Paper is a cellulosic substrate, and its dyeing mechanism with anionic direct dyes like C.I. Direct Black 41 differs significantly from that of leather. Cellulose fibers in an aqueous suspension carry a negative surface charge, which would naturally repel anionic dyes. chinataixue.com

Overcoming Electrostatic Repulsion:

To enable the dyeing of paper with anionic direct dyes, the electrostatic repulsion must be overcome. This is typically achieved through the addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), and cationic retention aids like alum (aluminum sulfate). chinainterdyes.com These additives create a "shelter" effect, neutralizing the negative charge on the cellulose fibers and allowing the anionic dye molecules to approach the fiber surface. chinataixue.com The dyeing process for paper with direct dyes is often carried out in a neutral to slightly alkaline pH range.

Fixation Mechanisms:

Once the dye molecules are in close proximity to the cellulose fibers, fixation occurs primarily through non-electrostatic forces:

Hydrogen Bonding: The numerous hydroxyl groups in cellulose can form hydrogen bonds with the functional groups (e.g., amino and hydroxyl groups) present in the direct dye molecule.

Van der Waals Forces: These are weak intermolecular forces that become significant due to the large, planar structure of direct dye molecules like C.I. Direct Black 41, allowing for close association with the cellulose polymer chains. quora.com

The substantivity or affinity of direct dyes for cellulosic fibers is a key characteristic, and it is influenced by the dye's molecular structure, linearity, and the presence of functional groups capable of forming secondary bonds. sdc.org.ukalpschemicals.com

Illustrative Research Findings:

Specific research data on the dyeing mechanism of C.I. Direct Black 41 on paper is limited. However, studies on the adsorption of other direct black dyes onto cellulosic materials provide a good model for understanding the underlying principles.

Table 3: Adsorption Isotherm Parameters for Direct Black Dyes on Cellulosic Adsorbents

| Isotherm Model | Dye | Adsorbent | q_m (mg/g) | K_L (L/mg) | R² |

| Langmuir | Direct Black 80 | Zygophyllum gaetulum | 163.23 | 0.152 | 0.99 |

| Freundlich | Direct Black 22 | Alluvial Soil Layer 1 | - | 1.69 | 0.99 |

Data adapted from studies on the adsorption of direct black dyes on natural cellulosic materials. The Freundlich model (K_f value shown) suggests adsorption on a heterogeneous surface. nih.govscielo.br

Table 4: Kinetic Model Parameters for Direct Dye Adsorption on Cellulosic Adsorbents

| Kinetic Model | Dye | Adsorbent | q_e (mg/g) | k₁ (min⁻¹) | R² |

| Pseudo-first-order | Direct Black 80 | Zygophyllum gaetulum | 14.89 | 0.046 | 0.999 |

| Pseudo-second-order | Direct Black 22 | Alluvial Soil Layer 1 | 120.00 | 0.001 | 0.99 |

Data adapted from studies on the adsorption of direct black dyes on natural cellulosic materials. The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites, while the pseudo-second-order model implies chemisorption. nih.govscielo.br

Theoretical and Computational Investigations of C.i. Direct Black 41

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a dye molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and preferred geometry of a molecule.

For C.I. Direct Black 41, DFT calculations can be employed to optimize its three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles. acs.org Due to the molecule's size and conformational flexibility, particularly around the azo linkages (-N=N-) and rotatable bonds, calculations would likely identify several low-energy conformations. researchgate.net By calculating the Gibbs free energy for each stable conformation, their relative populations at a given temperature can be estimated using the Boltzmann distribution. researchgate.net

From the optimized electronic structure, key properties that govern the dye's color and reactivity can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's electronic excitation properties and, consequently, its color. nih.gov A smaller gap generally corresponds to absorption at longer wavelengths (i.e., a bathochromic shift). nih.gov Time-dependent DFT (TD-DFT) calculations can further predict the ultraviolet-visible (UV-Vis) absorption spectrum, allowing for a direct comparison between theoretical predictions and experimental data. researchgate.netwhiterose.ac.uk

Table 1: Illustrative Quantum Chemical Data for Azo Dyes This table presents typical data ranges obtained from quantum chemical calculations for azo dyes similar in class to C.I. Direct Black 41. Specific values for Direct Black 41 are not available in the provided search results.

| Calculated Property | Typical Value/Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.0 eV | Indicates electron-donating ability |

| LUMO Energy | -3.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 2.0 to 3.5 eV | Correlates with the color of the dye nih.gov |

| Dipole Moment | 5 to 15 Debye | Influences solubility and intermolecular interactions |

| Maximum Absorption Wavelength (λmax) | 550 to 650 nm | Determines the perceived color |

Molecular Dynamics Simulations of Dye-Solvent and Dye-Substrate Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes. nih.gov This technique is invaluable for studying how a dye like C.I. Direct Black 41 interacts with its environment, such as water (solvent) and textile fibers (substrate).

Dye-Solvent Interactions: In an aqueous environment, MD simulations can reveal how water molecules arrange around the dye. The trisodium (B8492382) salt of Direct Black 41 features multiple sulfonate groups (-SO₃⁻), which are expected to be primary sites for hydration. Simulations can quantify the number of water molecules in the dye's hydration shell and calculate the binding energy, offering insights into its solubility, which is known to be good in water. worlddyevariety.comprimachemicals.com

Dye-Substrate Interactions: Direct dyes are used for cellulosic fibers like cotton. primachemicals.com MD simulations can model the binding of a C.I. Direct Black 41 molecule to a cellulose (B213188) surface. These simulations help identify the primary forces driving the dye-fiber affinity, which include hydrogen bonding, van der Waals forces, and electrostatic interactions between the dye's sulfonate groups and any partial charges on the cellulose surface. rsc.org By calculating the potential of mean force (PMF) or binding free energy, the strength of the dye's adhesion to the fiber can be estimated, which is a key factor in its wash fastness. nih.gov The simulations can also show how the dye's conformation changes upon binding to the substrate. nih.gov

Predictive Modeling of Environmental Fate and Degradation Pathways (e.g., QSAR Approaches)

Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the chemical structure of a compound with its physicochemical properties, including its environmental fate and toxicity. ecetoc.org For a substance like C.I. Direct Black 41, QSAR can provide initial assessments without extensive experimental testing.

QSAR models can be developed to predict properties such as:

Biodegradability: Predicting the likelihood and rate of the dye's degradation by microorganisms. Azo dyes are often recalcitrant due to their complex structures. researchgate.net

Toxicity: Estimating the potential aquatic toxicity or mutagenicity. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, which may be more hazardous than the parent dye. mdpi.comfrontiersin.org

Bioaccumulation: Assessing the tendency of the dye to accumulate in living organisms.

The process involves calculating a set of molecular descriptors for C.I. Direct Black 41, which are numerical representations of its structural, electronic, or physicochemical features. These descriptors are then input into a previously established statistical model (trained on a dataset of compounds with known properties) to predict the endpoint of interest. ecetoc.org While QSAR provides valuable screening-level data, its predictions should ideally be validated with experimental results. ecetoc.org

Computational Design and Screening of Advanced Degradation Catalysts for Azo Dyes

The persistence of azo dyes in wastewater has driven research into advanced oxidation processes (AOPs) for their degradation. researchgate.netmdpi.com Computational methods play a crucial role in designing and screening effective catalysts for these processes. mdpi.com

AOPs typically rely on the generation of highly reactive species like hydroxyl radicals (•OH) to break down the dye molecule. mdpi.comhydrogenlink.com The primary target for degradation in an azo dye is the chromophoric azo bond (-N=N-). researchgate.net Computational studies, often using DFT, can model the interaction between a catalyst surface (e.g., a metal oxide like TiO₂ or a perovskite) and the C.I. Direct Black 41 molecule. acs.orguq.edu.au

These simulations can:

Predict Adsorption: Calculate the adsorption energy of the dye onto the catalyst surface, which is the first step in heterogeneous catalysis.

Elucidate Reaction Mechanisms: Map the energy profile of the degradation pathway, identifying transition states and reaction intermediates as the azo bond is cleaved. researchgate.net

Screen Catalyst Candidates: By comparing the calculated activation energies for the degradation reaction across different catalyst materials, researchers can computationally screen for the most efficient candidates before attempting synthesis and laboratory testing. mdpi.com This accelerates the discovery of novel materials for environmental remediation.

Table 2: Computational Workflow for Catalyst Screening

| Step | Computational Method | Objective |

|---|---|---|

| 1. Catalyst Structure Modeling | DFT, Solid-State Physics | Create an accurate model of the catalyst's surface. |

| 2. Dye Adsorption Simulation | DFT | Calculate adsorption energy and identify binding sites for Direct Black 41. |

| 3. Reaction Pathway Analysis | Transition State Search (e.g., NEB) | Identify the mechanism and energy barriers for azo bond cleavage. |

| 4. Performance Evaluation | Comparative Energetics | Rank potential catalysts based on predicted reaction rates. |

Synergistic and Antagonistic Effects in Dye Mixtures: Computational Approaches

Industrial textile effluents rarely contain a single dye. Instead, they are complex mixtures where different dyes can interact, leading to synergistic (enhanced) or antagonistic (inhibitory) effects on their degradation. researchgate.net For instance, the presence of one dye might inhibit the degradation of another by competing for active sites on a catalyst or for microbial enzymes. researchgate.net

Computational approaches can be used to investigate these complex interactions. MD simulations can model a system containing multiple dye species (e.g., C.I. Direct Black 41 and another dye) in solution or near a catalyst surface. These simulations can reveal:

Competitive Adsorption: Whether different dyes compete for the same binding sites on a catalyst, and which dye binds more strongly.

Dye-Dye Aggregation: If dye molecules tend to aggregate in solution, which could affect their availability for degradation.

Modified Electronic Properties: How the presence of one dye molecule alters the electronic properties (e.g., HOMO/LUMO levels) of a neighboring dye molecule, potentially affecting its reactivity.

Future Research Directions and Emerging Paradigms for C.i. Direct Black 41 Studies

Integration of Artificial Intelligence and Machine Learning in Dye Research and Development

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the research and development of dyes like C.I. Direct Black 41. These computational tools offer powerful capabilities for prediction, optimization, and process control, addressing complex challenges in dye synthesis and application.

Beyond color prediction, AI can be applied to formulate dye recipes, predict dye performance based on molecular structure, and optimize dyeing parameters like temperature and time. researchgate.net Expert systems and neural networks can be trained on vast datasets from previous dyeing cycles to identify subtle factors that lead to defects or inefficiencies. researchgate.net For C.I. Direct Black 41, this could involve developing models that predict its exhaustion and fixation rates on various substrates under different conditions, leading to more efficient and resource-friendly dyeing protocols.

| Model Type | Median Error (CIEDE2000) | Performance Summary | Source |

| Neural Network | 0.7 | Highly accurate, significantly outperforms other models and is within industry-acceptable limits. | ncsu.edufibre2fashion.com |

| Other Machine Learning Models | 1.1 - 1.6 | Outperform non-ML models but fall outside the range of acceptable color difference. | ncsu.eduglobaltextiletimes.com |

| Non-Machine Learning Baseline | up to 13.8 | High error rate, leading to significant waste in materials and resources. | ncsu.eduglobaltextiletimes.com |

| This table illustrates the comparative performance of different models in predicting the final dry color of textiles from wet samples. The CIEDE2000 value represents the magnitude of color difference, where a lower value indicates a more accurate prediction. |

Development of Circular Economy Models for Dye Production and Usage within Industry

The traditional linear "take-make-waste" model of the textile industry is a major contributor to pollution and resource depletion. researchgate.netstudio-vivace.com The dyeing and finishing processes alone account for an estimated 20% of global water pollution and 3% of CO2 emissions. allianzgi.com A paradigm shift towards a circular economy is a critical future direction for the entire lifecycle of dyes, including C.I. Direct Black 41.

A circular economy model for dyes involves designing products and processes that eliminate waste and keep materials in use. researchgate.netmdpi.com Research in this area focuses on several key strategies:

Closed-Loop Systems: Implementing systems where dye-containing wastewater is treated and the water is recycled back into the dyeing process. gnest.org Advanced treatment methods can also recover and reuse dyes, reducing the need for new dye production. gnest.org